(4-Cyclopropyloxan-4-yl)methanol

Description

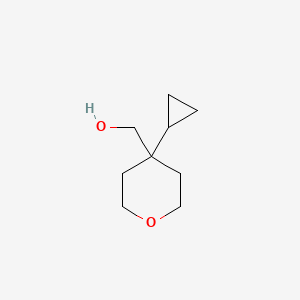

(4-Cyclopropyloxan-4-yl)methanol is a cyclic ether alcohol characterized by a tetrahydropyran (oxane) ring substituted with a cyclopropyl group and a hydroxymethyl group at the 4-position. Applications likely include roles as a synthetic intermediate or pharmacophore in drug discovery, though further studies are needed to confirm its exact uses.

Properties

IUPAC Name |

(4-cyclopropyloxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWVQSKDXCLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropyloxan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarbinol with an oxirane derivative in the presence of a strong acid catalyst. The reaction is carried out at low temperatures to ensure the stability of the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropyloxan-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of (4-Cyclopropyloxan-4-yl)aldehyde or (4-Cyclopropyloxan-4-yl)carboxylic acid.

Reduction: Formation of more saturated oxane derivatives.

Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

(4-Cyclopropyloxan-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyloxan-4-yl)methanol involves its interaction with specific molecular targets. The cyclopropyl group and oxane ring contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with (4-Cyclopropyloxan-4-yl)methanol, enabling comparative analysis:

Key Observations:

- Aromatic vs. Aliphatic Systems: The quinoline derivative (C₁₉H₁₇FNO) incorporates aromaticity and fluorine, increasing lipophilicity and UV activity. This contrasts with the aliphatic oxane ring in the target compound, which may reduce π-π stacking but improve metabolic stability .

- Halogen Effects: The bromine atom in (4-Bromophenyl)(cyclopropyl)methanol adds molecular weight (227.1 vs. ~156 for the target) and polarizability, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical and Chemical Properties

Biological Activity

(4-Cyclopropyloxan-4-yl)methanol, a compound with the chemical formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and related case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl group attached to an oxane ring, which contributes to its unique chemical properties. The molecular weight is approximately 168.24 g/mol, and it is characterized by moderate solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

- Receptor Interaction : The compound may also interact with receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations above 50 µM. |

| Study 2 | Antimicrobial Effects | Showed activity against bacterial strains with MIC values ranging from 32 to 128 µg/mL. |

| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines with IC values between 20-50 µM. |

Case Studies

- Case Study on Antimicrobial Activity : A recent investigation evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Research : In a study focusing on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This finding highlights its potential role in cancer therapeutics, warranting further exploration into its mechanism of action.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development:

- Pharmaceutical Development : Its ability to modulate enzyme activity and interact with cellular receptors positions it as a promising candidate for developing new therapeutic agents.

- Synthesis of Derivatives : Researchers are exploring the synthesis of derivatives based on this compound to enhance its biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.